molecular formula C15H14N2O B5263059 9-Ethylcarbazole-3-carboxamide

9-Ethylcarbazole-3-carboxamide

Cat. No.: B5263059
M. Wt: 238.28 g/mol
InChI Key: IZHHCAXJAHTWQG-UHFFFAOYSA-N
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Description

9-Ethylcarbazole-3-carboxamide is a derivative of carbazole, a heterocyclic aromatic organic compound. Carbazole and its derivatives are known for their versatility in functionalization, good chemical and environmental stability, and excellent charge transport ability . These properties make them suitable for a wide range of applications, including optoelectronics, electroactive materials, and medicinal chemistry.

Preparation Methods

The synthesis of 9-Ethylcarbazole-3-carboxamide typically involves the functionalization of the carbazole nucleus. One common method is the Schiff base condensation of 9-ethylcarbazole-3,6-dicarbaldehyde with thiosemicarbazides . This reaction is carried out under specific conditions to ensure high yields and purity of the final product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.

Chemical Reactions Analysis

9-Ethylcarbazole-3-carboxamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 9-Ethylcarbazole-3-carboxamide involves its interaction with various molecular targets and pathways. For instance, it can form hydrogen bonds with enzymes and proteins, inhibiting their activity . This property is particularly useful in medicinal chemistry, where enzyme inhibition is a common therapeutic strategy. Additionally, the compound’s ability to bind to DNA makes it a potential candidate for anticancer therapies .

Comparison with Similar Compounds

9-Ethylcarbazole-3-carboxamide can be compared with other carbazole derivatives, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties. Its carboxamide group, for example, allows for unique interactions with biological targets, making it a valuable compound in medicinal chemistry.

Properties

IUPAC Name

9-ethylcarbazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O/c1-2-17-13-6-4-3-5-11(13)12-9-10(15(16)18)7-8-14(12)17/h3-9H,2H2,1H3,(H2,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZHHCAXJAHTWQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)C(=O)N)C3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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